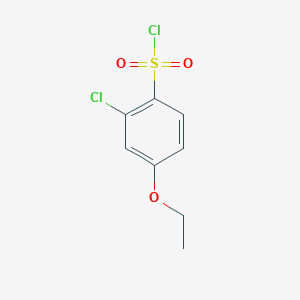
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S. It is a derivative of benzene, featuring a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Chloro-4-ethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 2-Chloro-4-ethoxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 2-Chloro-4-ethoxybenzenesulfonic acid.
Reduction: Sulfonamide derivatives.
Scientific Research Applications
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.
2-Chloro-4-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethoxy group.
4-Chloro-2-ethoxybenzene-1-sulfonyl chloride: Similar structure with the chloro and ethoxy groups in different positions.
Uniqueness
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and ethoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from similar compounds.
Properties
Molecular Formula |
C8H8Cl2O3S |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
2-chloro-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-6-3-4-8(7(9)5-6)14(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
VVCKRCNFWOLJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















